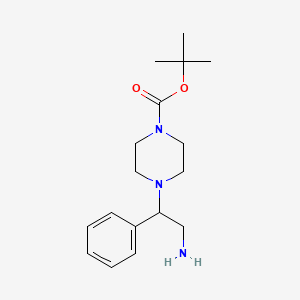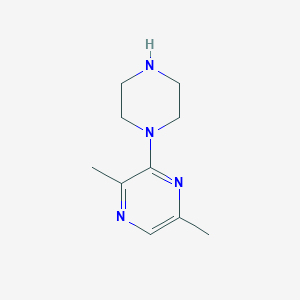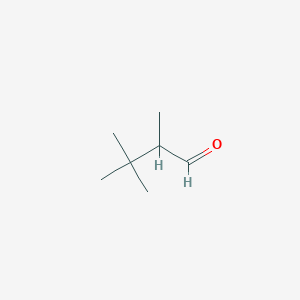
Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate" is a derivative of piperazine featuring a tert-butyl group and a phenylethylamine moiety. Piperazine derivatives are known for their versatility in medicinal chemistry due to their ability to act as intermediates in the synthesis of various biologically active compounds. The presence of the tert-butyl group can provide steric bulk, potentially influencing the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was achieved through amination using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, yielding a 52% product . Similarly, other piperazine derivatives have been synthesized through various methods, including condensation reactions, nucleophilic substitution, and modified synthetic approaches like the Bruylants reaction . These methods highlight the diverse synthetic routes available for constructing the piperazine scaffold.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized by spectroscopic methods such as NMR, MS, and IR, as well as X-ray crystallography. For example, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate revealed two independent molecules with chair conformations for the piperazine rings and specific dihedral angles between the rings, indicating the spatial arrangement of the substituents . These structural analyses are crucial for understanding the conformation and potential reactivity of the compound.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, serving as intermediates for more complex molecules. The reactivity of these compounds can be influenced by the substituents attached to the piperazine ring. For instance, the presence of a nitro group can facilitate further chemical transformations, such as reduction to an amine, which can then be used in subsequent reactions . The tert-butyl group can also affect the reactivity by providing steric hindrance, which may be beneficial or detrimental depending on the desired reaction pathway.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The steric effects of the tert-butyl group, the electronic properties of the phenylethylamine moiety, and the overall molecular geometry can affect properties such as solubility, melting point, and reactivity. For example, the crystal packing and intermolecular interactions observed in the X-ray diffraction studies of similar compounds can provide insights into the compound's stability and solubility . Additionally, DFT calculations can predict physicochemical properties and reactivity, which are essential for the compound's application in medicinal chemistry .
科学的研究の応用
Synthesis and Characterization
Synthesis Techniques : Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate and its derivatives are synthesized through various chemical reactions, using techniques like condensation reactions, amination, and nucleophilic substitution. These compounds are often characterized using methods such as ESI-MS, NMR, IR, LCMS, and X-ray diffraction studies (Liu Ya-hu, 2010); (C. Sanjeevarayappa, Pushpa Iyengar, K. E. Manoj Kumar, P. Suchetan, 2015).
Molecular Structure Analysis : The molecular structure and crystallography of these compounds are often a key focus. Studies include examining the bond lengths, angles, and crystal packing to understand the compound's properties (C. Mamat, Anke Flemming, M. Köckerling, 2012); (Ashwini Gumireddy, Kevin DeBoyace, Alexander Rupprecht, Mohit Gupta, Saloni Patel, P. Flaherty, P. Wildfong, 2021).
Biological and Pharmacological Applications
Antibacterial and Anthelmintic Activity : Some derivatives of tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate have been screened for their in vitro antibacterial and anthelmintic activity. These studies are crucial for understanding the potential medical applications of these compounds (B. Kulkarni, Sharada Thimmappaiah, Harisha Padigar, S. P. Adimule, Naveen Shivalingegowda, Lokanath K. Neratur, Manjunatha Kumsi, 2016).
Anti-malarial Potential : Research has explored the anti-malarial activities of certain piperazine derivatives, highlighting the importance of specific molecular groups in generating activity and the potential of these compounds in anti-malarial drug development (W. Cunico, C. Gomes, W. Harrison, M. Moreth, J. Wardell, S. Wardell, 2009).
Industrial and Chemical Applications
Corrosion Inhibition : Some derivatives have shown significant potential in inhibiting corrosion, particularly for carbon steel in corrosive environments. This property is important in industrial applications for protecting metal surfaces (B. Praveen, B. Prasanna, N. Mallikarjuna, M. Jagadeesh, N. Hebbar, D. Rashmi, 2021).
Catalysis in Chemistry : Some piperazine derivatives serve as catalysts in chemical reactions like acylation. This role is crucial in synthesizing various chemical compounds, making them valuable in industrial chemistry (Thiemo Mennenga, Jonathan G. Dorn, Jan‐Philipp Menzel, H. Ritter, 2015).
特性
IUPAC Name |
tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15(13-18)14-7-5-4-6-8-14/h4-8,15H,9-13,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVUBWBKZLPMFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(CN)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397458 |
Source


|
| Record name | tert-Butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate | |
CAS RN |
444892-54-0 |
Source


|
| Record name | tert-Butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)



![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)


![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)



